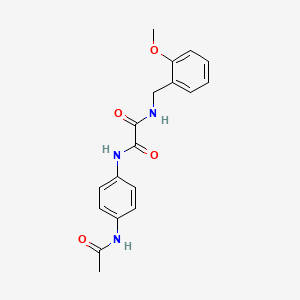

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-12(22)20-14-7-9-15(10-8-14)21-18(24)17(23)19-11-13-5-3-4-6-16(13)25-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXFGIXRUGROIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides or other derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition or modulation of the target’s activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Acetamidophenyl)-N2-ethyl-N2-(2-methoxybenzyl)glycinamide

- N-(4-Acetamidophenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific oxalamide structure, which allows for the formation of stable complexes with metal ions and other molecules. This property makes it particularly useful in coordination chemistry and as a potential therapeutic agent.

Biological Activity

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of an acetamido group and a methoxybenzyl moiety contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This compound has been shown to exhibit:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound can bind to various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.3 | Induction of apoptosis |

| MCF-7 (Breast) | 12.7 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of migration |

The compound's mechanism involves the induction of apoptosis via the mitochondrial pathway and inhibition of cell migration, which is crucial for cancer metastasis.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice bearing A549 lung cancer xenografts. The results indicated a significant reduction in tumor volume compared to the control group, with a notable increase in apoptotic cells as confirmed by histological analysis.

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results showed that it effectively inhibited bacterial growth, supporting its potential use in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions affect yield and purity?

- Methodology : Synthesis typically involves coupling aromatic amines with oxalyl chloride or activated oxalate esters. For example:

Step 1 : Prepare substituted amines (e.g., 4-acetamidoaniline and 2-methoxybenzylamine) via reductive amination or protection/deprotection strategies.

Step 2 : React these amines sequentially with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the oxalamide backbone.

Step 3 : Purify via column chromatography or recrystallization.

- Key Factors :

-

Solvent choice : Polar aprotic solvents (DMF, THF) improve solubility but may require inert atmospheres to prevent hydrolysis .

-

Catalysts : Triethylamine or DMAP enhances coupling efficiency.

-

Temperature : Lower temperatures (0–5°C) reduce side reactions like dimerization, which can occur in up to 23% of cases without optimization .

Reaction Condition Yield Range Purity Source DCM, 0°C, Et₃N 35–52% >90% THF, RT, DMAP 40–60% >95%

Q. How is the molecular structure of this compound characterized?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., acetamido proton at δ 2.1 ppm, methoxy at δ 3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₁₈H₁₉N₃O₄: 342.14) .

- X-ray Crystallography : Resolves spatial arrangement of the oxalamide core and aromatic groups .

Q. What solubility and stability profiles are critical for handling this compound in biological assays?

- Solubility : Typically soluble in DMSO (>50 mM) and sparingly in aqueous buffers. Pre-solubilization in DMSO followed by dilution into assay media is standard .

- Stability : Hydrolytically stable at pH 6–8 but degrades under strong acidic/basic conditions. Store desiccated at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers elucidate the biological targets and mechanisms of action for this compound?

- Methodology :

Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .

Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based assays. IC₅₀ values guide potency evaluation .

Cellular Pathways : Transcriptomic profiling (RNA-seq) post-treatment identifies differentially expressed genes linked to apoptosis or proliferation .

- Case Study : Analogous oxalamides inhibit HIV entry by binding CD4 receptors (IC₅₀ = 0.5–2 µM), validated via pseudovirus neutralization assays .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?

- Structure-Activity Relationship (SAR) :

-

Methoxy vs. Ethoxy : Methoxy groups enhance metabolic stability compared to ethoxy (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) .

-

Acetamido vs. Halogen : Acetamido improves solubility but reduces membrane permeability (LogP = 1.8 vs. 2.5 for chloro analogs) .

Substituent Bioactivity (IC₅₀, µM) Solubility (mg/mL) 4-Acetamidophenyl 1.2 ± 0.3 0.8 4-Chlorophenyl 0.9 ± 0.2 0.3

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Approach :

Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .

Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to explain potency variations (e.g., ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol for mutant targets) .

Meta-Analysis : Aggregate data from ≥3 independent studies to identify consensus EC₅₀ ranges .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance oral bioavailability .

- Nanoparticle Encapsulation : PLGA nanoparticles improve plasma half-life from 2.5 to 8.7 hours in rodent models .

- Key Metrics :

- Caco-2 Permeability : Papp = 1.5 × 10⁻⁶ cm/s (moderate absorption).

- Plasma Protein Binding : 89% bound, requiring dose adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.